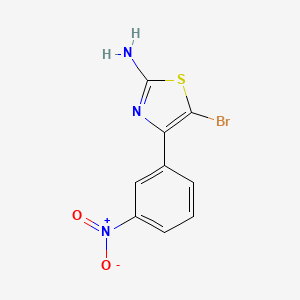![molecular formula C8H9N3S B7887208 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B7887208.png)
5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-thiol is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with methyl groups at the 5 and 7 positions and a thiol group at the 3 position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-thiol can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be scaled up, and the reaction conditions optimized to ensure high yields and purity. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.
Substitution: The methyl groups and thiol group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, reduced triazole derivatives, and various substituted triazolopyridines.
Applications De Recherche Scientifique
5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-thiol involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it acts as an inhibitor of certain kinases and enzymes involved in metabolic pathways . The thiol group plays a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridine-3(2H)-one: This compound has a similar triazolopyridine structure but lacks the methyl groups and thiol group.
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: This compound has a similar triazole ring but is fused to a pyrimidine ring instead of a pyridine ring.
Uniqueness
5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-thiol is unique due to the presence of both methyl groups and a thiol group, which impart distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.
Propriétés
IUPAC Name |
5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-5-3-6(2)11-7(4-5)9-10-8(11)12/h3-4H,1-2H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLYRANUGRIPLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C(=C1)C)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NN=C(N2C(=C1)C)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Isopropylbenzo[d]thiazol-6-ol](/img/structure/B7887125.png)




![(6'-Chloro-3,4,5,6-tetrahydro-2h-[1,2']bipyridinyl-4-yl)-carbamic acid tert-butyl ester](/img/structure/B7887165.png)


![[1-(2-Chloro-6-methyl-pyrimidin-4-yl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B7887176.png)





